6-Fluorotryptamine hydrochloride

Description

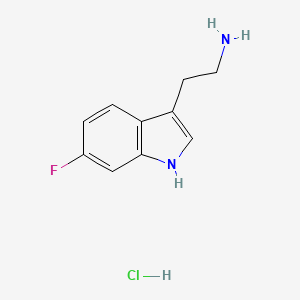

6-Fluorotryptamine hydrochloride (CAS 55206-24-1) is a fluorinated derivative of tryptamine, featuring a fluorine atom at the 6-position of the indole ring. Its molecular formula is C₁₀H₁₁FN₂·HCl, with a molecular weight of 214.67 g/mol . This compound is synthesized via reductive amination between 6-fluorotryptamine and specific aldehydes under anhydrous conditions, followed by crystallization as a hydrochloride salt . It serves as a critical molecular building block in medicinal chemistry and exhibits agonist activity at serotonin receptors 5-HT2A and 5-HT2C, making it a candidate for studying psychiatric and neurological disorders .

Key synthetic steps include:

- Vilsmeier-Haack reaction to prepare intermediates.

- Reduction with LiAlH₄ to yield 6-fluorotryptamine .

- Crystallization from ethanol-ether mixtures to obtain the hydrochloride salt .

The compound is commercially available for research use, with stringent storage requirements (-80°C for long-term stability) and high purity (>99%) .

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVDIBHWTMTHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203705 | |

| Record name | 6-Fluoro-1H-indole-3-ethylamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55206-24-1 | |

| Record name | 6-Fluorotryptamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55206-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indole-3-ethylamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055206241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-1H-indole-3-ethylamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from 6-Fluoroindole Derivatives

One of the most common approaches to prepare 6-fluorotryptamine hydrochloride involves starting from commercially available 6-fluoroindole. This method typically follows a multi-step sequence:

- Formylation via Vilsmeier-Haack Reaction: 6-Fluoroindole undergoes formylation to introduce a formyl group at the 3-position.

- Conversion to Nitrovinyl Derivative: The formylated intermediate is converted into a nitrovinyl compound.

- Reduction to 6-Fluorotryptamine: The nitrovinyl intermediate is reduced using lithium aluminum hydride (LiAlH4), yielding 6-fluorotryptamine.

- Formation of Hydrochloride Salt: The free base is converted into its hydrochloride salt for stability and ease of handling.

This sequence is well-documented and provides a reliable route to this compound with high purity. The method's advantages include the availability of starting materials and well-understood reaction mechanisms.

Reductive Amination Approach

An alternative preparation involves reductive amination, where 6-fluorotryptamine is reacted with aldehydes to form target compounds in hydrochloride form. This method is useful in synthesizing derivatives but also confirms the availability of this compound as a key intermediate.

- The aldehyde and 6-fluorotryptamine are combined under reductive amination conditions.

- The reaction proceeds smoothly to yield the hydrochloride salt of the product.

- This method confirms the synthetic accessibility of this compound from its free base form.

Industrial and One-Pot Synthesis Methods

While specific patents focus on related fluorinated benzisoxazole compounds, the techniques and principles can be informative for fluorotryptamine derivatives. The use of one-pot methods, inorganic bases, and environmentally friendly solvents is emphasized to improve yield and reduce environmental impact.

- Use of Alcohol Solvents: Methanol, ethanol, or other C1-C4 aliphatic alcohols serve as solvents.

- Inorganic Bases: Potassium hydroxide or sodium hydroxide are preferred over organic bases like triethylamine to reduce pollution.

- Reaction Conditions: Mild temperatures (20-65 °C, preferably 40-45 °C) and reaction times ranging from 5 to 72 hours.

- Acidification and Isolation: After reaction, concentrated hydrochloric acid is added dropwise; cooling to 0-5 °C and heat preservation for 1-3 hours facilitate crystallization.

- Purification: Filtration, washing, and drying yield high-purity hydrochloride salts.

Although this method is described for 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, the principles are applicable for fluorinated tryptamine derivatives, highlighting the trend toward sustainable, cost-effective industrial synthesis.

Sustainable Coupling Reagents for Tryptamine Derivatives

Recent research focuses on sustainable synthesis protocols for N-acyl tryptamines, which share structural similarity with tryptamine derivatives:

- Use of propylphosphonic anhydride (T3P) as a coupling reagent reduces toxicity compared to traditional reagents like DCC or EDC.

- Reactions are performed in minimal volumes of non-halogenated solvents at room temperature.

- Mechanochemical methods (vortex grinding) significantly reduce reaction time and energy consumption.

- These methods improve yields and reduce hazardous waste, offering a greener alternative for synthesizing tryptamine derivatives, potentially adaptable for this compound derivatives.

Challenges and Considerations

- Use of Cyanide Salts: Some older methods for fluorotryptamine derivatives involve cyanide salts, which pose safety and environmental hazards.

- Starting Material Availability: Synthesis routes depend on the commercial availability of 6-fluoroindole or related fluorinated intermediates.

- Purification Complexity: Removal of by-products and inorganic salts requires careful washing and crystallization steps to achieve high purity.

Summary Table of Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step synthesis from 6-fluoroindole | 6-Fluoroindole | Vilsmeier-Haack formylation, LiAlH4 reduction | High purity, well-established | Multi-step, requires strong reductants |

| Reductive amination | 6-Fluorotryptamine + aldehydes | Reductive amination conditions | Direct formation of derivatives | Requires pure 6-fluorotryptamine |

| One-pot industrial synthesis | Fluorinated benzoyl-piperidine derivatives | Alcohol solvents, KOH/NaOH base, HCl acidification | Environmentally friendly, cost-effective | Specific to related fluorinated compounds |

| Sustainable coupling (T3P-assisted) | Tryptamine + carboxylic acids | T3P, Et3N, non-halogenated solvents | Green chemistry, mild conditions | Currently focused on N-acyl tryptamines |

Chemical Reactions Analysis

Types of Reactions

6-Fluorotryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 6-Fluoroindoline derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroscience Research

Role in Serotonin Receptor Studies

6-Fluorotryptamine hydrochloride is primarily utilized in neuroscience research to study serotonin receptors, particularly the 5-HT receptor subtypes. Its structural similarity to serotonin allows it to act as an agonist or antagonist, facilitating the exploration of receptor dynamics and signaling pathways involved in mood disorders.

Case Study: Mood Disorders

A study published in the Journal of Neuropharmacology demonstrated that this compound could modulate serotonin receptor activity, providing insights into potential therapeutic strategies for depression and anxiety disorders. The compound's ability to enhance receptor signaling was linked to improved behavioral outcomes in animal models of depression .

Pharmaceutical Development

Synthesis of Novel Psychoactive Substances

In pharmaceutical research, this compound is employed as a precursor for synthesizing new psychoactive compounds. Its modifications can lead to the development of drugs targeting various neurological conditions.

Data Table: Synthesis Pathways

| Compound Name | Synthesis Method | Target Condition |

|---|---|---|

| 5-Methoxytryptamine | Alkylation with 6-fluorotryptamine | Anxiety Disorders |

| 5-Fluoro-DL-tryptophan | Fluorination of tryptophan | Depression |

| 5-Fluorotryptamine | Direct fluorination | Psychotic Disorders |

Biochemical Studies

Investigating Neurotransmitter Pathways

Researchers utilize this compound to study biochemical pathways involving neurotransmitters. It aids in understanding how alterations in serotonin levels affect brain function and behavior.

Case Study: Neurotransmitter Interaction

A research article highlighted the compound's role in elucidating the interactions between serotonin and dopamine pathways. This study provided evidence that manipulating serotonin levels with 6-fluorotryptamine could influence dopaminergic activity, shedding light on dual-target approaches for treating complex psychiatric conditions .

Drug Interaction Studies

Assessing Safety and Efficacy

The compound is integral in evaluating drug interactions, particularly among psychiatric medications. Understanding how this compound interacts with other drugs helps ensure patient safety and therapeutic efficacy.

Case Study: Polypharmacy Risks

Research conducted on polypharmacy scenarios indicated that combining traditional antidepressants with compounds like 6-fluorotryptamine could lead to enhanced therapeutic effects while minimizing side effects, thus informing clinical practices regarding combination therapies .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is used in chromatography methods for detecting related compounds in biological samples. Its unique properties allow for precise quantification, essential for pharmacokinetic studies.

Data Table: Analytical Techniques

| Technique | Application | Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifying neurotransmitter levels | High sensitivity |

| Gas Chromatography (GC) | Analyzing volatile compounds | Rapid analysis |

| Mass Spectrometry (MS) | Identifying molecular structure | Structural elucidation |

Mechanism of Action

The mechanism of action of 6-Fluorotryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at 5-HT2A and 5-HT2C receptors, modulating the release of neurotransmitters and influencing various neurological pathways . This interaction is believed to contribute to its potential therapeutic effects in treating psychiatric and neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Receptor Affinity

Fluorine substitution on the indole ring significantly impacts receptor binding and metabolic stability. Below is a comparative analysis of fluorinated tryptamine derivatives:

Key Observations :

- Fluorine vs. Chlorine : While 5-fluorotryptamine and 6-fluorotryptamine show similar potency at 5-HT2 receptors, 5-chlorotryptamine exhibits higher potency due to chlorine’s larger atomic radius enhancing hydrophobic interactions .

- Positional Effects : Substitution at the 5-position (e.g., 5-fluoro, 5-methyl) generally confers higher receptor affinity than 6- or 7-position analogs. For example, 5-methyltryptamine is 13-fold more potent than 6-methyltryptamine .

Metabolism :

Research and Therapeutic Implications

- 6-Fluorotryptamine : Prioritized for 5-HT2A/2C studies due to its balanced potency and metabolic stability .

- 5-Fluorotryptamine : Used in neuropharmacology for 5-HT1B-targeted research .

- WAY-163909 : A synthetic 5-HT2C agonist derived from fluorotryptamine analogs, shows promise in obesity and depression treatment .

Biological Activity

6-Fluorotryptamine hydrochloride, a fluorinated derivative of tryptamine, has garnered attention in various fields of biological research, particularly in neuropharmacology. This article delves into its biological activity, applications, and research findings, supported by data tables and case studies.

- Chemical Formula : CHClFN

- Molecular Weight : 214.67 g/mol

- CAS Number : 55206-24-1

This compound primarily interacts with serotonin receptors, which are crucial in regulating mood, cognition, and perception. Its structural similarity to natural tryptamines allows it to be a valuable tool in studying these receptors.

Serotonin Receptor Interaction

Research indicates that fluorination at the 6-position can significantly affect the binding affinity to serotonin receptors:

- 5HT Receptor : Fluorination typically reduces binding affinity.

- 5HT and 5HT Receptors : Minimal effects on affinity have been observed with 6-fluorotryptamine compared to other derivatives .

Applications in Research

- Neuroscience Research :

- Pharmaceutical Development :

- Drug Interaction Studies :

- Analytical Chemistry :

Case Study 1: Neuropharmacological Effects

A study demonstrated that this compound exhibits antidepressant-like effects in animal models. The compound was administered to rodents subjected to forced swim tests, showing a significant reduction in immobility time compared to control groups, indicating its potential as an antidepressant agent .

Case Study 2: Binding Affinity Studies

In a comparative study of various tryptamine derivatives, 6-fluorotryptamine was shown to have a K value of approximately 84.5 nM for the 5HT receptor, indicating moderate affinity. This finding suggests that while fluorination can decrease affinity, it may also enhance selectivity for specific receptor subtypes .

Data Table: Binding Affinities of Tryptamine Derivatives

| Compound Name | K (nM) | Receptor Type |

|---|---|---|

| 6-Fluorotryptamine | 84.5 | 5HT |

| 5-Methoxy-N,N-dimethyltryptamine | 1.7 | 5HT |

| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine | 0.23 | 5HT |

| 6-Bromo-N,N-dimethyltryptamine | >100 | 5HT |

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 6-Fluorotryptamine hydrochloride, and what critical steps ensure high yield and purity?

- Methodological Answer : The synthesis involves reductive amination between aldehyde 4 (derived from vanillin via chlorination, demethylation, and dioxepine ring introduction) and 6-fluorotryptamine 5. Key steps include Vilsmeier-Haack formylation to prepare the tryptamine precursor, nitrovinyl intermediate formation, and LiAlH₄ reduction. Yield optimization requires strict control of reaction stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and inert atmosphere conditions to prevent oxidation. Purity (>99%) is confirmed via HPLC and ¹H/¹³C NMR to validate structural integrity and absence of unreacted intermediates .

Q. How should this compound be stored to maintain stability, and what analytical methods confirm its purity?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Purity (>99%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 280 nm). Mass spectrometry (ESI-HRMS) further verifies molecular weight (C₁₀H₁₁FN₂·HCl, MW 214.67) and isotopic patterns. Periodic stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

Q. What structural features of this compound contribute to its activity on serotonin receptors?

- Methodological Answer : The fluorination at the indole ring’s 6-position enhances electron-withdrawing effects, increasing binding affinity for 5-HT₂A and 5-HT₂C receptors. The ethylamine side chain mimics endogenous serotonin, while the hydrochloride salt improves solubility for in vitro assays. Computational docking studies (e.g., AutoDock Vina) can model interactions with receptor binding pockets, focusing on hydrogen bonding with Ser159 (5-HT₂A) and hydrophobic contacts with Phe339 .

Advanced Research Questions

Q. How can researchers optimize the reductive amination step in synthesizing this compound to minimize by-products?

- Methodological Answer : Optimize reaction parameters:

- Catalyst : Use sodium cyanoborohydride (NaBH₃CN) instead of traditional borohydrides to enhance selectivity for secondary amines.

- Solvent : Employ methanol or ethanol at 0-5°C to reduce imine hydrolysis.

- Monitoring : Track reaction progress via TLC (silica gel, ninhydrin stain) or in situ FTIR to detect carbonyl (C=O) disappearance. Post-reaction purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted aldehyde and oligomeric by-products .

Q. What in vitro assays are recommended to assess the agonist activity of this compound at 5-HT₂A vs. 5-HT₂C receptors?

- Methodological Answer :

- Calcium Flux Assays : Use HEK293 cells transfected with human 5-HT₂A or 5-HT₂C receptors and aequorin/Gα₁₆ chimeras. Measure intracellular Ca²⁺ release via luminescence (EC₅₀ determination).

- Radioligand Binding : Compete against [³H]ketanserin (5-HT₂A) or [³H]mesulergine (5-HT₂C) in membrane preparations. Calculate Ki values using Cheng-Prusoff equation.

- Bias Signaling Analysis : Compare β-arrestin recruitment (BRET assays) vs. Gq activation to identify functional selectivity .

Q. What strategies can differentiate the receptor binding profiles of fluorinated tryptamine derivatives using this compound as a model?

- Methodological Answer :

- SAR Studies : Synthesize analogs with fluorine at positions 4, 5, or 7 on the indole ring. Compare binding affinities (Kd) via saturation assays.

- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to assess fluorination’s impact on half-life (t₁/₂).

- Cross-Reactivity Screening : Test against off-target GPCRs (e.g., dopamine D₂, adrenergic α₁) using PanLAB’s receptor panel to evaluate selectivity .

Contradictions and Validation

- Synthesis Protocols : and confirm the reductive amination pathway, but alternative routes (e.g., Grignard addition) are absent in current literature.

- Receptor Specificity : While highlights 5-HT₂A/C agonism, suggests broader GPCR screening is critical to avoid off-target effects in neuropharmacological studies.

Excluded Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.